1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-

Vue d'ensemble

Description

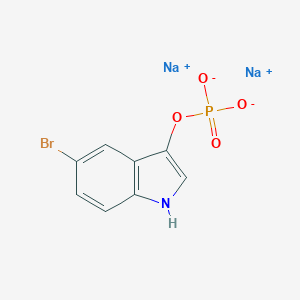

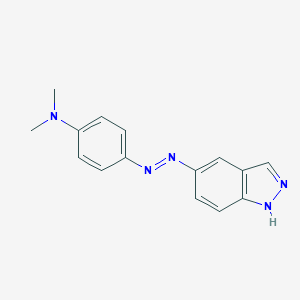

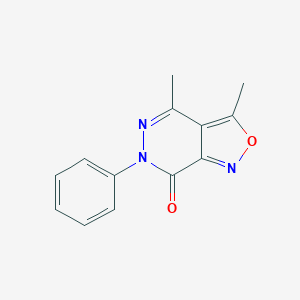

“1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-” is a chemical compound with the molecular formula C13H13N5 . It is also known by other names such as N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine .

Molecular Structure Analysis

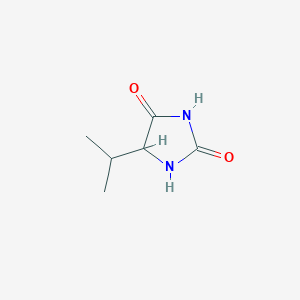

The molecular structure of this compound is quite complex. It consists of a benzimidazole fused-ring system and a pyrimidine ring . The amino N atom of the fused ring forms an intramolecular N—H⋯O hydrogen bond to a pyrimidine N atom . The amino N atom connecting the two ring systems interacts with the other N atom of the pyrimidine ring of an adjacent molecule, generating centrosymmetric hydrogen-bonded dimers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.28 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available from the resources.Applications De Recherche Scientifique

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid environments . The inhibition efficacy was found to be as high as 97.6% at certain concentrations, making it a potent candidate for protecting industrial materials from corrosive damage.

Organic Electronic Materials

Derivatives of this compound have been synthesized and studied for their potential in organic electronic materials . The introduction of the pyrimidine cycle in these derivatives significantly decreases the energy of the lowest unoccupied molecular orbital, which is a desirable property for electronic applications.

Pharmacological Research

Benzimidazole derivatives, including those with the N-(4,6-dimethylpyrimidin-2-yl) group, have been screened for antibacterial and antifungal activities . These compounds are of interest in the development of new therapeutic agents due to their biological activity.

Computational Chemistry

The compound has been subject to computational studies to understand its molecular and electronic structure . Such studies are crucial for predicting the behavior of new compounds and designing molecules with specific properties for various applications.

Chemical Synthesis

In the realm of chemical synthesis, this compound is a building block for creating more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in further chemical research and development.

Electrochemistry

The electrochemical properties of derivatives of this compound have been explored, which is relevant for applications in energy storage and conversion devices . Understanding these properties can lead to the development of more efficient batteries and fuel cells.

Material Science

Research into the compound’s applications in material science includes studying its effects on the thermal and mechanical properties of materials . This can lead to the creation of new materials with enhanced performance for specific industrial uses.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit human sirtuin 2 (sirt2) , a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Biochemical Pathways

Compounds with similar structures have been found to inhibit sirt2 , which is involved in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Result of Action

Similar compounds have been found to inhibit human breast cancer cell line mcf-7 and increase the acetylation of α-tubulin in a dose-dependent manner .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the inhibition efficacy of a similar compound, N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS), as a corrosion inhibitor on mild steel in 0.1 M HCl medium varied with temperature .

Propriétés

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAVBFULRWYABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172764 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

CAS RN |

19206-90-7 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019206907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine?

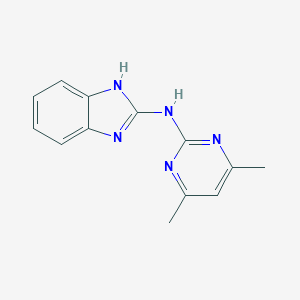

A1: This compound consists of a benzimidazole ring system connected to a pyrimidine ring via an amino nitrogen atom. [] The two rings are not perfectly coplanar, displaying a slight dihedral angle. Importantly, the molecule exhibits intramolecular hydrogen bonding within each independent molecule and intermolecular hydrogen bonding leading to the formation of centrosymmetric dimers. []

Q2: What analytical techniques were employed to characterize the structure of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine?

A2: The provided abstract specifically mentions the compound's crystal structure, which was likely elucidated using X-ray crystallography. [] This technique allows for the determination of the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)